Ningpogenin

Description

Contextualization within the Iridoid Class of Monoterpenoids

Ningpogenin belongs to the iridoid class, a large and significant group of cyclopenta[c]pyran monoterpenoids. google.comgoogle.com Iridoids are secondary metabolites found widely in various plant families and are known for their diverse biological roles, including acting as defense compounds against herbivores. google.comgoogle.comproquest.com They are characterized by a core cyclopentanopyran ring system. researchgate.net

Iridoids can be broadly categorized into glycosidic and non-glycosidic forms. google.comgoogle.com this compound is classified as a non-glycosidic iridoid, specifically an iridoid aglycone, meaning it does not have a sugar molecule attached to its core structure. google.comgoogle.compharm.or.jp Its chemical structure was identified as the revision of 1-dehydroxy-3,4-dihydroaucubingenin. google.compharm.or.jp The fundamental structure of this compound consists of a tetrasubstituted cyclopentenoid carbon skeleton with a cis-fused ring junction. clockss.org

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₄O₃ | pharm.or.jp |

| Molar Mass | 170.20 g/mol | pharm.or.jp |

| Class | Iridoid, Monoterpenoid | google.comproquest.com |

| Sub-class | Non-glycosidic iridoid, Aglycone | google.comgoogle.compharm.or.jp |

Significance in Phytochemical Research

The significance of this compound in phytochemical research stems from its presence in plants used in traditional medicine and its own intrinsic biological activities. proquest.comnih.gov It has been successfully isolated and identified from several plant species, serving as a key chemical marker for these plants.

Natural Sources: this compound has been identified as a secondary metabolite in plants from the Bignoniaceae and Scrophulariaceae families. proquest.comnih.govjst.go.jp

Table 2: Documented Natural Sources of this compound

| Plant Species | Family | Part(s) | Reference |

|---|---|---|---|

| Scrophularia ningpoensis | Scrophulariaceae | Roots | nih.govjst.go.jpresearchgate.net |

| Crescentia cujete | Bignoniaceae | Fruits | proquest.comnih.gov |

| Crescentia alata | Bignoniaceae | Fruits | proquest.com |

Biological Investigations: Research has highlighted this compound's potential in various biological contexts. For instance, it was identified as a major component in fractions of Crescentia alata that exhibited antifeedant activity against the insect larvae of Spodoptera frugiperda. proquest.com In other studies, this compound demonstrated modest antiplasmodial activity against Plasmodium falciparum and some enzyme inhibitory potential. scispace.com These findings underscore its role as a bioactive natural product worthy of further investigation.

Overview of Research Trajectories for this compound

Research involving this compound has progressed along several key trajectories, from its initial discovery in plants to its chemical synthesis and computational evaluation for therapeutic applications.

Isolation and Structural Elucidation: A primary research focus has been the isolation of this compound from its natural sources, such as Scrophularia ningpoensis and Crescentia cujete. jst.go.jpnih.gov These phytochemical studies are crucial for identifying and characterizing the chemical constituents of medicinal plants. jst.go.jp

Total Synthesis: The unique chemical architecture of this compound has made it a target for total synthesis. clockss.orgresearchgate.net Organic chemists have developed synthetic routes to construct its cyclopentenoid carbon skeleton, often involving key steps like photolytic cleavage of bicyclic precursors. clockss.orgacs.org These synthetic efforts not only confirm the compound's structure but also open avenues for creating analogues for further study.

Biological and Computational Screening: Modern research has employed this compound in computational and in-vitro screening to predict its therapeutic potential. Molecular docking studies have investigated its binding properties with protein targets from pathogenic protozoa, such as Trypanosoma brucei trypanothione (B104310) reductase, suggesting it could be a lead structure for developing new antiparasitic agents. mdpi.com Other research has explored its antiviral potential through in-silico assessments against viruses like Zika and Influenza. dost.gov.ph

Table 3: Summary of Selected Research Findings

| Research Area | Finding | Reference |

|---|---|---|

| Bioinsecticidal Activity | Identified in active fractions of Crescentia alata showing antifeedant effects on Spodoptera frugiperda. | proquest.com |

| Antiplasmodial Activity | Showed some activity against Plasmodium falciparum (IC₅₀ 40.6 µg/ml) and enzyme inhibitory potential. | scispace.com |

| Chemical Synthesis | A total synthesis was achieved via a trisubstituted cyclopentenoid intermediate derived from a bicyclo[2.2.1]heptanone. | clockss.orgresearchgate.net |

| Molecular Docking | Showed encouraging docking properties with Trypanosoma brucei trypanothione reductase in an in-silico study. | mdpi.com |

Mentioned Compounds

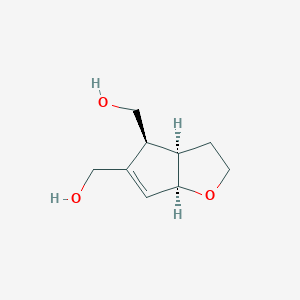

Structure

3D Structure

Properties

CAS No. |

94707-63-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

[(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |

InChI |

InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1 |

InChI Key |

QCZMBBWKHAYATJ-HLTSFMKQSA-N |

Isomeric SMILES |

C1CO[C@@H]2[C@H]1[C@@H](C(=C2)CO)CO |

Canonical SMILES |

C1COC2C1C(C(=C2)CO)CO |

Origin of Product |

United States |

Occurrence and Botanical Distribution

Primary Plant Sources

Ningpogenin has been identified in several plant species, each with a history of use in traditional medicine. The primary botanical sources are detailed below.

Scrophularia ningpoensis Hemsl. (Figwort)

Scrophularia ningpoensis, commonly known as Ningpo figwort, is a significant source of this compound. The dried root of this plant, known as Scrophulariae Radix, is a well-documented component of traditional Chinese medicine. nih.govresearchgate.net Phytochemical analyses have consistently identified this compound as a constituent of the roots of this species. nih.govnih.gov The plant itself is a perennial herb belonging to the Scrophulariaceae family. nih.gov

Verbascum thapsus L. (Great Mullein)

Verbascum thapsus, or Great Mullein, is another member of the Scrophulariaceae family that contains this compound. researchgate.netscielo.br This biennial plant is recognized by its tall flowering stem and rosette of hairy leaves. scielo.br Research has led to the isolation of this compound from the aerial parts of V. thapsus, confirming its presence in this widely distributed species. researchgate.netscielo.br

Crescentia cujete L. (Calabash Tree)

This compound is also found in the fruits of the Calabash Tree, Crescentia cujete. nih.govresearchgate.net This tropical tree, belonging to the Bignoniaceae family, produces large, spherical fruits that have been the subject of phytochemical investigation. nih.gov These studies have successfully isolated this compound from the fruit, establishing it as a key botanical source for this compound. nih.govresearchgate.net

Distribution within Plant Organs and Tissues

The concentration and presence of this compound can vary between different parts of the host plant.

Scrophularia ningpoensis : In S. ningpoensis, this compound is primarily located in the roots . researchgate.netnih.govnih.gov The dried root, Scrophulariae Radix, is the specific plant part from which a multitude of compounds, including this compound, have been isolated. nih.govnih.govresearchgate.net While the leaves also contain various phytochemicals, the roots are the most cited source of this compound in this plant. researchgate.net

Verbascum thapsus : For Verbascum thapsus, this compound has been isolated from the aerial parts of the plant, which would include the leaves and stems. researchgate.netscielo.br The leaves, flowers, and roots of Great Mullein are all known to contain a variety of bioactive compounds. nih.gov

Crescentia cujete : In the case of the Calabash Tree, this compound is found in the fruits . nih.govresearchgate.net The fruit pulp is a rich source of various phytochemicals, and it is from this part of the plant that this compound has been successfully isolated. nih.govasianpubs.orgbiointerfaceresearch.com

Co-occurrence with Related Iridoids and Other Phytochemicals

This compound does not occur in isolation. It is found alongside a diverse array of other chemical constituents, including other iridoids, which provides a complex phytochemical profile for each plant source.

In Scrophularia ningpoensis , the roots contain a rich assortment of compounds that co-occur with this compound. These include:

Iridoids and Iridoid Glycosides : Harpagide, aucubin, 6-O-methylcatalpol, and harpagoside are frequently isolated from the roots alongside this compound. researchgate.netfrontiersin.org

Phenylpropanoid Glycosides : Angoroside C is another significant compound found in the roots. researchgate.netfrontiersin.org

Flavonoids and Phenolic Acids : The roots also contain various flavonoids and phenolic acids. nih.govresearchgate.net

Saccharides and Triterpenes : A comprehensive analysis of the roots reveals the presence of saccharides and triterpenes as well. nih.govresearchgate.net

The following table summarizes the co-occurring phytochemicals in the roots of S. ningpoensis:

| Compound Class | Specific Compounds |

|---|---|

| Iridoids and Iridoid Glycosides | Harpagide, Aucubin, 6-O-methylcatalpol, Harpagoside |

| Phenylpropanoid Glycosides | Angoroside C |

| Flavonoids | Various |

| Phenolic Acids | Various |

| Saccharides | Various |

| Triterpenes | Various |

In Verbascum thapsus , the aerial parts contain a mixture of phytochemicals co-existing with this compound:

Iridoids : Other iridoids isolated from the aerial parts include ajugol and 10-deoxyeucommiol. researchgate.netscielo.br

Flavonoids : The plant is known to contain a variety of flavonoids. researchgate.netphcogj.com

Saponins (B1172615) : Saponins are also a characteristic component of this species. researchgate.netphcogj.com

Phenylethanoid Glycosides : These compounds are present alongside the iridoids. researchgate.netscielo.br

The table below lists the phytochemicals that co-occur with this compound in V. thapsus:

| Compound Class | Specific Compounds |

|---|---|

| Iridoids | Ajugol, 10-deoxyeucommiol |

| Flavonoids | Various |

| Saponins | Various |

| Phenylethanoid Glycosides | Various |

In Crescentia cujete , the fruit is a chemical reservoir where this compound is found with other compounds:

Iridoids : Notably, 6-O-p-hydroxybenzoylaucubin has been isolated along with this compound from the fruit. nih.govresearchgate.net Other iridoids identified include 6-O-p-hydroxybenzoyl-10-deoxyeucommiol and 6-O-benzoyl-10-deoxyeucommiol. nih.gov

Flavonoids and Saponins : The fruit contains a range of flavonoids and saponins. nih.govsphinxsai.com

Tannins and Alkaloids : These classes of compounds are also present in the fruit pulp. nih.govbiointerfaceresearch.com

Phenols and Cardiac Glycosides : Phytochemical screening has confirmed the presence of phenols and cardiac glycosides. nih.govbiointerfaceresearch.com

The following table details the phytochemicals that co-occur with this compound in the fruits of C. cujete:

| Compound Class | Specific Compounds |

|---|---|

| Iridoids | 6-O-p-hydroxybenzoylaucubin, 6-O-p-hydroxybenzoyl-10-deoxyeucommiol, 6-O-benzoyl-10-deoxyeucommiol |

| Flavonoids | Various |

| Saponins | Various |

| Tannins | Various |

| Alkaloids | Various |

| Phenols | Various |

| Cardiac Glycosides | Various |

Isolation and Purification Methodologies

The successful isolation of ningpogenin from its natural sources relies on a systematic approach involving initial extraction followed by meticulous purification steps.

Extraction Techniques

The initial step in obtaining this compound involves its extraction from the raw plant material. The choice of solvent system is critical to maximize the yield and purity of the initial extract.

Polar alcoholic and aqueous alcoholic extracts are commonly employed for the extraction of saponins (B1172615) like this compound. nih.gov The selection of the solvent is pivotal and is based on the polarity of the target compound. nih.gov

Methanol (B129727) and Ethanol (B145695): These polar solvents are effective in extracting hydrophilic compounds. nih.gov Studies have shown that 100% methanol can have a higher extraction efficiency for saponins compared to water or 70% aqueous methanol. nih.gov Similarly, 50% ethanol has demonstrated greater efficiency than other ethanol-based mixtures. nih.gov

Aqueous Ethanol: A 70% ethanol solution is frequently used to prepare the initial extract from plant materials, such as the dried roots of Scrophularia ningpoensis, a known source of this compound. jst.go.jp

Solvent Partitioning: Following initial extraction, the crude extract is often suspended in water and then partitioned with a series of organic solvents of increasing polarity. This process helps to separate compounds based on their solubility. Common solvents used in this fractionation include n-hexane, methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol. nih.gov

| Solvent System | Application/Efficiency | Source |

| 100% Methanol | Higher extraction efficiency for saponins compared to water or 70% aqueous methanol. | nih.gov |

| 50% Ethanol | Higher efficiency than ethanol/glycerin/water mixtures. | nih.gov |

| 70% Ethanol | Used for initial extraction from Scrophularia ningpoensis. | jst.go.jp |

| n-Hexane, Methylene Chloride, Ethyl Acetate, n-Butanol | Used for partitioning of the aqueous suspension of the crude extract. | nih.gov |

Chromatographic Separation Strategies

Following extraction and preliminary fractionation, various chromatographic techniques are employed to isolate and purify this compound from the complex mixture of compounds present in the extract.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from plant extracts. bioline.org.br The choice of stationary phase is crucial for effective separation.

Silica (B1680970) Gel: Silica gel is a highly polar adsorbent and is widely used for normal-phase chromatography. fujifilm.com It is effective in separating compounds based on their polarity. umass.edu For instance, fractions from an ethyl acetate extract can be loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol to yield further fractions. bioline.org.br

Octadecyl Silica (ODS): ODS, a C18-modified silica gel, is a non-polar stationary phase used in reversed-phase chromatography. fujifilm.comshimadzu.com This technique separates compounds based on their hydrophobicity. wikipedia.org It has been successfully used in the purification of compounds from plant extracts. jst.go.jpbioline.org.br

Sephadex LH-20: This size-exclusion chromatography medium is composed of hydroxypropylated dextran (B179266) beads. It is used to separate molecules based on their size and is also effective in separating compounds based on polarity in certain solvent systems. It has been utilized in the purification of various natural products, including those from Scrophularia ningpoensis. jst.go.jpbioline.org.br

| Stationary Phase | Chromatography Type | Separation Principle | Source |

| Silica Gel | Normal-Phase | Polarity | jst.go.jpbioline.org.brfujifilm.com |

| Octadecyl Silica (ODS) | Reversed-Phase | Hydrophobicity | jst.go.jpbioline.org.brshimadzu.com |

| Sephadex LH-20 | Size-Exclusion/Adsorption | Molecular Size/Polarity | jst.go.jpbioline.org.br |

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique that provides high resolution and rapid separation. scielo.org.bo

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis and purification of natural products. wikipedia.org It utilizes a non-polar stationary phase (like ODS) and a polar mobile phase. wikipedia.orgphenomenex.com Separation is based on the hydrophobic interactions between the analytes and the stationary phase. phenomenex.comspringernature.com Elution is typically achieved by using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with water or an aqueous buffer. wikipedia.org For instance, this compound and related compounds have been purified using an ODS column with a mobile phase of acetonitrile in acetic acid. ncl.edu.tw

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures, monitoring the progress of fractionation, and determining the purity of isolated compounds. umass.edumerckmillipore.com

Principle: TLC involves a stationary phase, typically a thin layer of silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. umass.educpp.edu The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. cpp.edu

Application: In the context of this compound isolation, TLC is used to monitor the fractions obtained from column chromatography. bioline.org.br For example, a TLC plate with a silica gel stationary phase can be developed in a solvent system like 20% acetone (B3395972) in an appropriate non-polar solvent, with an Rf value of 0.62 being reported for this compound in one study. bioone.org The separated spots on the TLC plate can be visualized using various methods, such as iodine vapors. bioline.org.br

| Compound | Rf Value | TLC Conditions | Source |

| This compound | 0.62 | 20% acetone in a non-polar solvent system on a silica gel plate. | bioone.org |

Chemical Structure and Spectroscopic Elucidation

Structural Classification and Core Skeleton

Ningpogenin is classified as a non-glycosidic iridoid. researchgate.net Its core structure is a tetrasubstituted cyclopentenoid fused to a dihydropyran ring, forming a bicyclic system. clockss.org The molecular formula for this compound has been established as C₉H₁₄O₃. nih.govjipb.netnih.gov

Advanced Spectroscopic Techniques for Structural Determination

The intricate structure of this compound was pieced together using a suite of modern spectroscopic methods.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been fundamental in elucidating the connectivity and chemical environment of each atom within the this compound molecule. jipb.netjst.go.jp One-dimensional NMR spectra provide initial information on the types of protons and carbons present, while two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in establishing the spin systems and long-range correlations between protons and carbons, thereby piecing together the carbon skeleton. jst.go.jpuzh.ch

Nuclear Overhauser Effect (NOE) experiments have been crucial for determining the relative stereochemistry of the molecule. researchgate.net For instance, NOE correlations have helped to confirm the spatial relationships between key protons, providing insight into the three-dimensional arrangement of the atoms. jst.go.jp

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in DMSO-d₆ | Multiplicity and Coupling Constant (J in Hz) |

|---|---|---|

| H-1 | 4.93 | br d, J = 7.3 |

| H-3 | 3.60-3.75 | m |

| H-4α | 1.88 | m |

| H-4β | 1.75 | m |

| H-5 | 3.00 | m |

| H-6 | 2.88 | m |

| H-8 | 5.55 | s |

| H-9 | 3.60 | m |

| H-10 | 4.10 | br s |

Data sourced from Acta Botanica Sinica, 2001, 43(11):1199-1201 jipb.net

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in DMSO-d₆ |

|---|---|

| C-1 | 86.9 |

| C-3 | 67.1 |

| C-4 | 28.1 |

| C-5 | 43.3 |

| C-6 | 49.0 |

| C-7 | 149.5 |

| C-8 | 126.2 |

| C-9 | 61.6 |

| C-10 | 60.1 |

Data sourced from Acta Botanica Sinica, 2001, 43(11):1199-1201 jipb.net

Mass spectrometry has been vital in determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has provided highly accurate mass measurements, confirming the molecular formula C₉H₁₄O₃. nih.govjst.go.jp The observed mass-to-charge ratio (m/z) in positive ESI-MS often appears as a sodium adduct [M+Na]⁺. jipb.net

Infrared (IR) spectroscopy has been used to identify the functional groups present in this compound. The IR spectrum typically shows characteristic absorption bands for hydroxyl (-OH) and other functional groups within the molecule. jipb.net

Determination of Absolute and Relative Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity. The molecule possesses three defined stereocenters. nih.gov The relative stereochemistry has been largely determined through NOE experiments in NMR spectroscopy. uzh.ch While the absolute stereochemistry has been assigned, it's noteworthy that different optical rotations have been reported for this compound isolated from different sources, suggesting the possible existence of its enantiomer in nature. uzh.ch

Structural Relationships with Related Iridoids

This compound shares structural similarities with other known iridoids, such as Pedicularis-lactone, Crescentines, and Iridolactone. jst.go.jpresearchgate.net Comparative analysis of their spectroscopic data has been useful in the structural elucidation process. jipb.netjst.go.jp For example, the NMR data of this compound show a close resemblance to those of related iridoids, with differences often arising from variations in substituents or oxidation states at specific positions. jst.go.jp The total synthesis of both (±)-Pedicularis-lactone and (±)-Ningpogenin has been reported, further solidifying their structural relationship. acs.org

Chemical Synthesis and Derivatization

Total Synthesis Approaches

The complete laboratory synthesis of a natural product from simple, commercially available starting materials is known as total synthesis. ebsco.com For ningpogenin, synthetic efforts have focused on constructing its dense and stereochemically rich iridoid core.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comyoutube.com It involves deconstructing a target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. deanfrancispress.com This process is guided by identifying strategic bonds for disconnection that correspond to reliable forward chemical reactions. slideshare.net

The total synthesis of (±)-Ningpogenin has been approached through a strategy that hinges on the formation of a key cyclopentanoid intermediate. The retrosynthetic analysis identifies the central cyclopentane (B165970) ring as a logical site for major disconnection. The core strategy involves envisioning the target molecule, this compound (2), arising from a more fundamental trisubstituted cyclopentenoid structure (5). researchgate.net This key intermediate simplifies the complex fused ring system of the final product. The cyclopentenoid itself is retrosynthetically derived from a bicyclo[2.2.1]heptanone precursor. This strategic disconnection is advantageous as the rigid bicyclic system offers a scaffold for establishing the required stereochemistry, which can then be unraveled to form the cyclopentane ring.

A total synthesis for racemic this compound has been successfully developed, proceeding via a trisubstituted cyclopentenoid intermediate. researchgate.net A pivotal step in this synthetic route is the photolytic cleavage of a bicyclo[2.2.1]heptanone derivative. researchgate.netsmolecule.com

The key steps and intermediates are outlined below:

Formation of the Bicyclic Ketone: The synthesis begins with the construction of a suitable bicyclo[2.2.1]heptanone system. This rigid structure serves as a template to set up the relative stereochemistry of the substituents.

Photolytic Cleavage: The crucial transformation is the photochemical cleavage of the C1-C2 bond of the bicyclo[2.2.1]heptanone core. This type of reaction, often a Norrish Type I cleavage, breaks open the bicyclic system to generate a diradical intermediate which then rearranges to form the key trisubstituted cyclopentenoid (5). researchgate.net

Elaboration to this compound: The cyclopentenoid intermediate (5) contains the core five-membered ring and the necessary functional group handles for subsequent elaboration. A series of further reactions, including functional group manipulations and cyclizations, are then carried out to form the fused lactone ring and install the final hydroxyl groups, ultimately yielding (±)-ningpogenin (2). researchgate.net

Table 1: Key Intermediates in the Total Synthesis of (±)-Ningpogenin

| Intermediate | Structure Name | Role in Synthesis |

| Bicyclo[2.2.1]heptanone derivative | Precursor | Rigid scaffold for stereocontrol |

| Trisubstituted cyclopentenoid (5) | Key Intermediate | Product of photolytic cleavage; core cyclopentane ring |

| (±)-Ningpogenin (2) | Target Molecule | Final natural product |

Stereocontrolled synthesis, the ability to selectively produce a single stereoisomer of a molecule, is a central theme in modern organic synthesis, particularly for bioactive natural products where biological function is often dependent on specific stereochemistry. beilstein-journals.orgorganic-chemistry.org

The reported total synthesis of this compound produced a racemic mixture, designated as (±)-Ningpogenin, indicating that the process did not differentiate between the two enantiomers. researchgate.net While the rigid bicyclic intermediate allows for control over the relative stereochemistry of the substituents (diastereoselectivity), achieving control over the absolute stereochemistry (enantioselectivity) requires different strategies. beilstein-journals.org

General approaches to achieve stereocontrol in such syntheses could include:

Chiral Auxiliaries: Attaching a chiral group to an early-stage intermediate to direct the stereochemical outcome of subsequent reactions. slideshare.net

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. slideshare.net

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure starting material that already contains some of the required stereocenters.

Future efforts in the total synthesis of this compound would likely focus on adapting the existing route or developing a new one to achieve an asymmetric synthesis, yielding the single, naturally occurring enantiomer.

Preparation of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of a natural product is a common strategy to investigate its structure-activity relationships (SAR), potentially leading to compounds with improved potency or more favorable properties. researchgate.netnih.gov

Nature itself sometimes produces derivatives of core structures. An example is a naturally occurring this compound-L-pyroglutamic adduct, which has been isolated. researchgate.net This compound represents a conjugate of the iridoid this compound and the amino acid derivative, L-pyroglutamic acid. researchgate.netsigmaaldrich.com

The laboratory synthesis of such an adduct would likely involve the formation of an ester or amide linkage between the two parent molecules. A plausible synthetic strategy would involve activating the carboxylic acid of L-pyroglutamic acid and reacting it with one of the hydroxyl groups on this compound. frontiersin.orgnih.gov L-Pyroglutamic acid is a useful chiral building block in its own right for various synthetic applications. sigmaaldrich.comscbt.com

Given that this compound has been investigated for various biological activities, synthesizing analogues is a logical step to understand the structural features essential for its function. biointerfaceresearch.comresearchgate.netnih.govnih.gov Strategies for structural modification would focus on altering specific functional groups within the molecule.

Potential modifications to the this compound scaffold include:

Modification of Hydroxyl Groups: The hydroxyl groups could be esterified, etherified, or oxidized to ketones to probe their role in hydrogen bonding or as metabolic sites.

Alteration of the Lactone Ring: The γ-lactone ring could be opened to the corresponding hydroxy acid or reduced to a diol. Such changes would dramatically alter the shape and electronic properties of the molecule.

These synthetic analogues would then be subjected to biological screening, and the results would help to build a structure-activity relationship profile, guiding the design of future compounds with potentially enhanced therapeutic value. researchgate.net

Biosynthetic Pathways

General Iridoid Biosynthesis from Isoprenoid Precursors (e.g., MEVP and DOXP pathways)

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. researchgate.net Their biosynthesis begins with the universal C5 precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). genome.jpwikipedia.org In higher plants, two distinct pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, which is active in the plastids. researchgate.netgenome.jpnih.govresearchgate.net

The cytosolic MVA pathway starts with acetyl-CoA and proceeds through mevalonic acid to generate IPP. genome.jppnas.org In contrast, the plastidial MEP/DOXP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.gov While both pathways produce the same fundamental building blocks, the MEP/DOXP pathway is generally considered the primary source of precursors for monoterpenoid biosynthesis, including iridoids, within the plastids. genome.jpmdpi.com

The initial committed step in iridoid biosynthesis is the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a C10 intermediate. genome.jpnih.gov This reaction is catalyzed by a geranyl diphosphate (B83284) synthase. Following the formation of GPP, a series of enzymatic reactions, including hydroxylations and oxidations, lead to the formation of the characteristic iridoid skeleton. nih.gov

Proposed Biosynthetic Origins of Ningpogenin

This compound is an iridoid that has been isolated from several plant species, including Scrophularia ningpoensis and Craniotome furcata. jst.go.jpjipb.netjipb.net While the complete biosynthetic pathway of this compound has not been fully elucidated, its iridoid structure strongly suggests its origin from the general iridoid biosynthetic pathway.

The biosynthesis is presumed to follow the established route for many iridoids, beginning with the cyclization of a geraniol (B1671447) derivative to form the iridodial (B1216469) intermediate. Subsequent enzymatic modifications, including hydroxylations, oxidations, and reductions, would then tailor the iridoid core to yield the specific structure of this compound. The precise sequence of these modifications and the specific intermediates involved in the formation of this compound are areas of ongoing research.

Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The biosynthesis of any secondary metabolite is a tightly controlled process involving a suite of specific enzymes and a complex network of genetic regulation. nih.govpressbooks.pubwikipedia.org For this compound, while the specific enzymes have not been individually characterized, we can infer the types of enzymes involved based on the general iridoid pathway.

Key Enzymatic Steps in Iridoid Biosynthesis:

| Enzymatic Step | Enzyme Class | Function |

| IPP and DMAPP synthesis | Isopentenyl-diphosphate delta-isomerase | Interconversion of IPP and DMAPP |

| Geranyl pyrophosphate synthesis | Geranyl diphosphate synthase | Condensation of IPP and DMAPP to form GPP |

| Geraniol synthesis | Geraniol synthase | Conversion of GPP to geraniol |

| Hydroxylation | Cytochrome P450 monooxygenases | Introduction of hydroxyl groups |

| Oxidation | Dehydrogenases/Oxidases | Oxidation of alcohol groups to aldehydes or ketones |

| Cyclization | Iridoid synthase | Formation of the iridoid ring structure |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties (for iridoid glycosides) |

The regulation of this compound biosynthesis is likely controlled at the genetic level, with the expression of the biosynthetic genes being influenced by various internal and external factors. pressbooks.pubwikipedia.org Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in orchestrating the expression of metabolic pathways. wikipedia.orgyoutube.com The production of this compound may be developmentally regulated, tissue-specific, or induced by environmental stresses such as herbivory or pathogen attack. Unraveling the specific transcription factors and regulatory networks that govern this compound biosynthesis will provide a deeper understanding of how plants produce this specialized metabolite.

Further research, including transcriptome analysis and gene silencing techniques, will be instrumental in identifying and characterizing the specific genes and enzymes responsible for the biosynthesis of this compound. mdpi.comnih.gov This knowledge could pave the way for metabolic engineering approaches to enhance the production of this and other valuable iridoid compounds.

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Direct Biological Activities of Isolated Ningpogenin

In vitro studies have been crucial in identifying the direct biological effects of this compound. These laboratory-based experiments have shown its potential in several areas, as outlined below.

This compound has demonstrated a moderate level of anti-plasmodial activity. bioone.org Research has shown its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. mdpi.comresearchgate.netnih.gov While not as potent as some existing antimalarial drugs, its activity suggests that the this compound scaffold could be a valuable starting point for the development of new anti-plasmodial agents. mdpi.com

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.comwikipedia.orgresearchgate.net By blocking this enzyme, α-glucosidase inhibitors can delay the absorption of glucose from the gut, thereby helping to manage post-meal blood sugar spikes. africanjournalofdiabetesmedicine.comnih.gov The in vitro inhibitory activity of this compound against α-glucosidase suggests its potential as a natural agent for glycemic control. nih.govukwms.ac.idmdpi.comnih.gov

Significant research has focused on the effects of this compound on insects, particularly the fall armyworm, Spodoptera frugiperda, a major agricultural pest. nih.govmdpi.comresearchgate.net These studies have revealed both insecticidal (lethal) and antifeedant (deterrent to feeding) properties.

Fractions containing this compound have been shown to cause significant larval mortality in Spodoptera frugiperda. nih.govbioone.org Studies have reported mortality rates ranging from 65% to 80% when larvae were exposed to diets containing these fractions at concentrations of 50 to 200 parts per million (ppm). nih.govbioone.org This lethal effect highlights the potential of this compound as a component in the development of bio-insecticides. ekb.egnih.gov

In addition to causing mortality, this compound also exhibits strong antifeedant activity, leading to a significant reduction in the weight of Spodoptera frugiperda larvae. bioone.orgscirp.orgresearchgate.netentomoljournal.com When exposed to diets containing fractions with this compound, larvae showed a dramatic decrease in weight gain compared to control groups. bioone.org This antifeedant effect can disrupt the larval life cycle and reduce crop damage, further underscoring its potential in pest management strategies.

Table 1: Insecticidal and Antifeedant Activity of this compound-containing Fractions against Spodoptera frugiperda

| Activity | Organism | Concentration (ppm) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Larval Mortality | Spodoptera frugiperda | 50 - 200 | 65 - 80% mortality | nih.govbioone.org |

Insecticidal and Antifeedant Activity

Computational Studies of Biological Interactions

In silico studies, which involve computer simulations and modeling, provide a deeper understanding of how this compound interacts with biological molecules at a molecular level. mpkb.orgnih.govopenaccessjournals.com These computational approaches are valuable for predicting binding affinities, identifying active sites, and elucidating the mechanisms behind the observed biological activities. csic.esphyschemres.orgbiointerfaceresearch.combeilstein-journals.orgfrontiersin.org

Molecular docking studies, a key in silico technique, have been employed to investigate the interaction between this compound and its biological targets, such as α-glucosidase. biointerfaceresearch.comresearchgate.net120.55.56 These studies can help to visualize the binding mode of this compound within the active site of the enzyme, revealing the specific amino acid residues involved in the interaction. This information is invaluable for understanding the structure-activity relationship and for designing more potent and selective inhibitors in the future. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-sitosterol |

| Stigmasterol |

| 6β,7β,8α,10-tetra-p-hydroxybenzoyl-cis-2-oxabicycle-(4.3.0)nonan-3-one |

| Thymol |

| Carvacrol |

| Acarbose |

| Miglitol |

| Voglibose |

| Ajugol |

| 10-deoxyeucommiol |

| Luteolin |

| 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one |

| Tamarixetin |

| Tamaridone |

| Quercetin |

| Rutin |

| Apigenin |

| Catechin |

| Kaempferol |

| Myricetin |

| Isorhamnetin |

| Leucine |

| Lysine |

| Glutamic acid |

| Aspartic acid |

| Serine |

| Tyrosine |

| Plumbagin |

Molecular Docking with Trypanosoma brucei Drug Targets

In silico molecular docking studies have been conducted to evaluate the potential of this compound as an antitrypanosomal agent. nih.govnih.gov These investigations assessed its binding affinity to validated drug targets from the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govresearchgate.net The targets included Trypanothione (B104310) Reductase (TR), Rhodesain, Farnesyl Diphosphate (B83284) Synthase (FDS), and Triosephosphate Isomerase (TIM). nih.govnih.gov The results suggest that this compound holds promise, showing favorable interactions with these crucial parasitic enzymes. researchgate.net

The docking calculations for this compound against the T. brucei targets yielded the following energy values:

Table 1: Molecular Docking Scores of this compound with Trypanosoma brucei Drug Targets

| Drug Target | Rerank Pose Score | H-bonding (kJ/mol) | ETotal (kJ/mol) |

|---|---|---|---|

| Trypanothione Reductase | -90.89 | -10.99 | -116.11 |

| Rhodesain | -101.68 | -12.27 | -138.13 |

| Farnesyl Diphosphate Synthase | -101.99 | -10.45 | -126.98 |

| Triosephosphate Isomerase | -90.96 | -12.15 | -111.45 |

Trypanothione Reductase (TR) is a vital enzyme for the redox balance in trypanosomatids, making it a key drug target. mdpi.commdpi.com Molecular docking simulations predicted that this compound binds to T. brucei TR with a total energy (ETotal) of -116.11 kJ/mol and a hydrogen-bonding energy of -10.99 kJ/mol. researchgate.net These scores suggest a stable interaction within the enzyme's binding site. The binding is thought to be competitive with the enzyme's natural substrate, trypanothione, occurring at the trypanothione disulfide binding site. chemrxiv.orgnih.gov

Rhodesain is a cysteine protease crucial for the survival of T. brucei. nih.govnih.gov this compound demonstrated a strong predicted binding affinity for rhodesain, with a total energy of -138.13 kJ/mol. researchgate.net Its hydrogen-bonding contribution was significant at -12.27 kJ/mol. researchgate.net These values indicate a more favorable interaction with rhodesain compared to the other enzymes tested, suggesting it may be a promising candidate for inhibition of this protease. researchgate.net

Farnesyl Diphosphate Synthase (FDS) is a critical enzyme in the isoprenoid biosynthesis pathway of the parasite. nih.govfrontierspartnerships.org The docking analysis of this compound with T. brucei FDS revealed a total energy of -126.98 kJ/mol and a rerank score of -101.99. researchgate.net The hydrogen-bonding energy was calculated to be -10.45 kJ/mol. researchgate.net These findings place this compound among natural products with favorable predicted interactions for this target. researchgate.netmdpi.com

Triosephosphate Isomerase (TIM) is an essential enzyme in the glycolytic pathway, which is the sole source of ATP for the bloodstream form of T. brucei. abcam.comnih.gov The predicted binding of this compound to TIM showed a total energy of -111.45 kJ/mol and a hydrogen-bonding energy of -12.15 kJ/mol. researchgate.net The enzyme catalyzes the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), and its inhibition would be detrimental to the parasite. uniprot.orgproteopedia.org

The in silico calculations from the molecular docking studies predict that this compound has the potential to act as a catalytic inhibitor for these key T. brucei enzymes. nih.govnih.govresearchgate.net The favorable binding energies, particularly the significant contributions from hydrogen bonding, suggest that this compound can interact effectively with residues within the active sites of these targets. nih.govresearchgate.net Such interactions with catalysis-dependent residues could disrupt the normal function of the enzymes, leading to an inhibitory effect on the parasite's growth and survival. researchgate.net

Evaluation of Other Activities of Isolated this compound

Beyond its predicted antitrypanosomal activity, this compound has been evaluated for other biological effects.

In a study on the chemical constituents of Crescentia alata, a fraction containing this compound as its major component demonstrated antifeedant activity against the larvae of Spodoptera frugiperda. proquest.com This suggests potential applications in pest management.

Additionally, compounds isolated from the dried roots of Scrophularia ningpoensis, including iridoids related to this compound, were tested for anti-inflammatory, antibacterial, antifungal, and cytotoxic activities. jst.go.jp However, in this specific study, only one of the eleven isolated compounds (compound 11, not identified as this compound) showed a significant dose-dependent inhibition of nitric oxide (NO) production in macrophage cells. jst.go.jp

Assessment of Cytotoxic Activity (Generally weak or no obvious inhibitory activity)

The cytotoxic potential of this compound, when isolated from its natural source, has been evaluated in various in vitro studies. Research on a series of compounds, including this compound, extracted from the rhizomes of Scrophularia ningpoensis, showed that none of the tested compounds exhibited obvious inhibitory or cytotoxic activity. oup.com Similarly, a phytochemical investigation of Verbascum thapsus that isolated this compound among other compounds found no significant antiproliferative bioactivities for the compound when tested against A549 lung cancer cells. scielo.br This lack of direct, potent cytotoxicity is a recurring observation in the scientific literature.

This suggests that while the source plant is used in traditional medicine for conditions that may involve cellular proliferation, this compound as a single agent does not appear to be the primary driver of any direct cytotoxic effects.

Table 1: In Vitro Cytotoxicity of this compound

| Study Source Plant | Cell Line | Finding | Citation |

| Scrophularia ningpoensis | Not specified | No obvious inhibitory activity observed. | oup.com |

| Verbascum thapsus | A549 (Lung Cancer) | Did not show obvious antiproliferative bioactivity. | scielo.br |

| Scrophularia ningpoensis | HaCaT (Keratinocytes) | Failed to induce cytotoxicity as an isolated compound. | researchgate.netnih.gov |

Assessment of Antimicrobial Activity (Generally weak or no obvious inhibitory activity)

Similar to its cytotoxic profile, the antimicrobial activity of isolated this compound is generally considered weak or negligible. A comprehensive study of compounds from Scrophularia ningpoensis, including this compound, concluded that they possessed no obvious inhibitory activity when assessed for antimicrobial effects. oup.com This finding aligns with the broader understanding that while many plant extracts exhibit antimicrobial properties, the activity of a single isolated iridoid like this compound may be minimal. nih.gov Often, the observed effects in crude extracts are the result of synergistic interactions between multiple compounds.

Table 2: In Vitro Antimicrobial Activity of this compound

| Study Source Plant | Target | Finding | Citation |

| Scrophularia ningpoensis | General antimicrobial screen | No obvious inhibitory activity was exhibited. | oup.com |

Pharmacological Effects of Source Plant Extracts and Contextual Contribution

In stark contrast to the limited activity of the isolated compound, extracts from Scrophularia ningpoensis (also known as Xuan Shen or Ningpo Figwort), the primary source of this compound, demonstrate a wide array of potent pharmacological effects. oup.comresearchgate.net This highlights that the therapeutic value of the plant likely stems from a complex interplay of its many constituents, including various iridoids, phenylpropanoid glycosides, and flavonoids, rather than from a single molecule. researchgate.nettandfonline.com The dried roots of S. ningpoensis have been used for centuries in Traditional Chinese Medicine to treat conditions related to inflammation and fever. researchgate.netmdpi.com

Anti-inflammatory Effects (Observed in Scrophularia ningpoensis extracts)

Extracts of Scrophularia ningpoensis are well-documented for their significant anti-inflammatory properties. oup.comresearchgate.net These effects are central to its traditional use for treating inflammatory ailments such as laryngitis, swelling, and neuritis. nih.govmdpi.com Modern pharmacological studies confirm that S. ningpoensis extracts can modulate inflammatory pathways. researchgate.netnih.gov For instance, they have been shown to inhibit the production of pro-inflammatory factors and regulate signaling pathways like NF-κB, which is crucial in the inflammatory response. researchgate.netresearchgate.net While this compound is a component of this plant, the anti-inflammatory action is attributed to the synergistic effect of multiple compounds within the extract. researchgate.net

Hepatoprotective Effects (Observed in Scrophularia ningpoensis extracts)

The protective effect of Scrophularia ningpoensis extracts on the liver is another significant area of research. oup.comresearchgate.netnih.gov Pharmacological reviews have consistently highlighted the hepatoprotective activity of extracts from this plant. researchgate.netoup.com Studies indicate that compounds within the extract can protect liver cells from damage. For example, the compound acetoside, also found in S. ningpoensis, was shown to inhibit the apoptosis of hepatocytes. nih.gov This suggests that the collective chemical profile of the plant, which includes this compound, contributes to its liver-protective capabilities.

Neuroprotective Effects (Observed in Scrophularia ningpoensis extracts)

Extracts from Scrophularia ningpoensis have been shown to possess notable neuroprotective effects. oup.comresearchgate.netnih.gov These extracts have demonstrated the ability to protect against glutamate-induced neurotoxicity and cerebral ischemia injury. researchgate.nettandfonline.com Water extracts of the plant have shown neuroprotective effects in PC12 cells, a cell line commonly used in neuroscience research. mdpi.com The mechanisms are believed to involve antioxidant and anti-apoptotic pathways, highlighting the plant's potential in addressing neurodegenerative conditions. researchgate.netresearchgate.net

Cardioprotective Effects (Observed in Scrophularia ningpoensis extracts)

The cardioprotective potential of Scrophularia ningpoensis extracts is a key area of its pharmacological profile. oup.comoup.com Research has shown that extracts can have beneficial effects on the cardiovascular system, including preventing ventricular remodeling, protecting cardiomyocytes, and exhibiting anti-cardiomyocyte apoptosis activity. oup.commdpi.com Specific phenolic compounds isolated from the plant have demonstrated a significant protective effect against H2O2-induced apoptosis in cardiomyocytes. nih.gov While small doses of the extract are noted to act as a heart tonic, higher concentrations may suppress heart function. nih.gov

Table 3: Pharmacological Effects of Scrophularia ningpoensis Extracts

| Pharmacological Effect | Observation / Mechanism | Citation(s) |

| Anti-inflammatory | Traditionally used for laryngitis, swelling, and neuritis. Extracts inhibit pro-inflammatory factors and modulate NF-κB pathway. | researchgate.netnih.govresearchgate.netmdpi.com |

| Hepatoprotective | Extracts demonstrate liver-protective activities. Other constituent compounds inhibit hepatocyte apoptosis. | oup.comnih.govnih.govoup.com |

| Neuroprotective | Extracts protect against glutamate-induced toxicity and show benefits in models of cerebral ischemia. | oup.commdpi.comresearchgate.netresearchgate.net |

| Cardioprotective | Effects include anti-ventricular remodeling, protection of cardiomyocytes, and prevention of apoptosis in heart cells. | oup.commdpi.comnih.gov |

Antioxidant Activities (Observed in Scrophularia ningpoensis extracts)

Extracts derived from Scrophularia ningpoensis have demonstrated notable antioxidant properties in various in vitro studies. These activities are attributed to a range of constituents present in the plant, including polysaccharides, polyphenols, iridoids, and triterpenes. frontiersin.org The antioxidant effects are primarily manifested through the scavenging of free radicals, which are unstable molecules that can cause cellular damage.

Research has shown that polysaccharides isolated from S. ningpoensis (SNPS) are effective in neutralizing different types of free radicals. researchgate.net In vitro assays have quantified this activity, showing the concentration of the extract required to scavenge 50% of the radicals (EC50). For instance, the EC50 value for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals was determined to be 2.43 ± 0.21 mg/mL. researchgate.net Similarly, the EC50 value for hydroxyl radical scavenging was 4.40 ± 0.35 mg/mL, and for 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, it was 0.56 ± 0.062 mg/mL. researchgate.net

Furthermore, studies on different fractions of S. ningpoensis have highlighted the potent reactive oxygen species (ROS) scavenging abilities of its cinnamic acid glycosides. nih.gov The antioxidant mechanism of the plant's extracts also involves the enhancement of endogenous antioxidant enzyme activities, such as superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). semanticscholar.orgelifesciences.org This enzymatic enhancement helps in the reduction of oxidative stress markers like malondialdehyde (MDA) and hydrogen peroxide (H2O2). elifesciences.org

While these antioxidant activities have been clearly observed in extracts of Scrophularia ningpoensis, the specific contribution of the compound this compound to these effects has not been detailed in the reviewed scientific literature. One study mentioned this compound in the context of free-radical scavenging investigations but did not provide specific data on its activity. semanticscholar.org

Antioxidant Activity of Scrophularia ningpoensis Polysaccharides (SNPS) In Vitro

| Assay Type | EC50 Value (mg/mL) |

| DPPH Radical Scavenging | 2.43 ± 0.21 |

| Hydroxyl Radical Scavenging | 4.40 ± 0.35 |

| ABTS Radical Scavenging | 0.56 ± 0.062 |

Anti-ventricular Remodeling Effects (Observed in Scrophularia ningpoensis extracts)

Extracts from Scrophularia ningpoensis have been found to possess significant anti-ventricular remodeling properties in preclinical studies. frontiersin.orginnoprot.com Ventricular remodeling refers to the changes in the size, shape, structure, and function of the heart, often occurring after an injury such as a myocardial infarction. These changes can lead to heart failure.

An active extract of Radix Scrophulariae (ACRS), the dried root of S. ningpoensis, has shown beneficial effects in mitigating ventricular remodeling. innoprot.commdpi.com Studies have reported that the water extract of Radix Scrophulariae (WESR) can inhibit ventricular remodeling and myocardial fibrosis. frontiersin.org The mechanisms underlying these effects are believed to involve the downregulation of several key signaling pathways. Specifically, ACRS has been observed to suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK/SAPK), and p38 mitogen-activated protein kinases (p38 MAPK). innoprot.com

Furthermore, these extracts have been shown to reduce the expression of genes associated with fibrosis, such as collagen type I and transforming growth factor-β1 (TGF-β1). innoprot.com They also appear to influence the renin-angiotensin system, as indicated by the downregulation of angiotensin-converting enzyme (ACE) mRNA expression. innoprot.com Another compound found in S. ningpoensis, Angoroside C, has also been noted for its potential in preventing ventricular remodeling. mdpi.com

It is important to note that while the extracts of Scrophularia ningpoensis demonstrate these clear anti-ventricular remodeling effects, the specific role and mechanistic contribution of this compound in these processes are not explicitly detailed in the currently available scientific literature.

Mechanistic Targets of Scrophularia ningpoensis Extracts in Anti-ventricular Remodeling

| Molecular Target | Observed Effect of Extract |

| ERK1/2 Phosphorylation | Suppressed |

| JNK/SAPK Phosphorylation | Suppressed |

| p38 MAPK Phosphorylation | Suppressed |

| Collagen Type I mRNA | Downregulated |

| TGF-β1 mRNA | Downregulated |

| ACE mRNA | Downregulated |

Structure Activity Relationship Sar Investigations

Fundamental Principles of SAR in Natural Product Chemistry

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgcollaborativedrug.com The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups in a molecule determines its ability to interact with a biological target, such as a receptor or enzyme, and consequently elicit a biological response. gardp.orgnih.gov In natural product chemistry, SAR studies are crucial for identifying the specific structural features, or pharmacophores, responsible for the therapeutic effects of a compound. gardp.org

These investigations typically involve making systematic chemical modifications to a "hit" or "lead" compound—a natural product with known biological properties—and evaluating how these changes affect its efficacy. gardp.org By analyzing these relationships, medicinal chemists can design and synthesize new analogues with enhanced activity, improved selectivity, or reduced toxicity. gardp.orgrsdjournal.org

The process involves examining various physicochemical properties, including lipophilicity, electronic distribution, and steric factors. umb.edu Lipophilicity, often measured by the partition coefficient (log P), influences a molecule's ability to cross biological membranes. Electronic effects relate to how functional groups donate or withdraw electrons, affecting binding interactions. Steric properties, or the molecule's size and shape, determine how well it fits into the target's binding site. umb.edu Understanding these factors allows researchers to build a comprehensive model of how a natural product's structure dictates its function. collaborativedrug.comnih.gov

Elucidation of Pharmacophoric Features of Ningpogenin

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. ijpsonline.comdergipark.org.tr For this compound, its pharmacophoric features can be inferred from its iridoid structure and its interactions in computational models. The core structure is a cyclopentane[c]pyran ring system, which is fundamental to its activity. 120.55.56

Key pharmacophoric features identified through its chemical structure and docking studies include:

Hydrogen Bond Acceptors: The oxygen atoms within the lactone ring and hydroxyl groups are capable of acting as hydrogen bond acceptors. mdpi.comchemaxon.com

Hydrogen Bond Donors: Hydroxyl groups on the this compound structure can serve as hydrogen bond donors. mdpi.comchemaxon.com

Hydrophobic Regions: The carbocyclic cyclopentane (B165970) portion of the iridoid skeleton provides a hydrophobic region that can engage in van der Waals interactions with biological targets. mdpi.comnih.gov

In a study modeling the interaction of this compound with drug targets of Trypanosoma brucei, it was noted that compounds with multiple hydrogen-bond-accepting and -donating groups, like this compound, show extensive and favorable interactions with the targets. mdpi.com This suggests that the spatial arrangement of these hydrogen bonding features is critical for its biological effects, such as its antitrypanosomal activity. mdpi.comsmolecule.com The maintenance of the core cyclopentane[C]pyran ring is considered crucial for the activity of iridoids. 120.55.56

Influence of Structural Modifications on Biological Efficacy

The biological activity of this compound is sensitive to modifications of its core structure. Examining related natural iridoids isolated from Scrophularia ningpoensis provides insight into how structural changes impact efficacy, particularly anti-inflammatory activity. jst.go.jp

A study investigating new iridoids from Scrophularia ningpoensis evaluated their ability to inhibit nitric oxide (NO) production. jst.go.jp this compound itself (referred to as compound 8 in the study) did not show significant inhibitory activity in this specific assay. However, a structurally related monoterpene pyridine (B92270) alkaloid, scrophularianine A (compound 11), which is proposed to have a biogenetic relationship with iridoids, exhibited significant, dose-dependent inhibition of NO production. jst.go.jp This suggests that the transformation of the iridoid lactone into a pyridine ring system can confer potent anti-inflammatory properties.

Furthermore, comparison with other isolated iridoids from the same source reveals the importance of specific substitutions. For example, the addition of ethoxyl and hydroxyl groups, as seen in compound 4 (1-ethyoxyl-3-hydroxy-2,3-secothis compound), which has a seco-iridoid structure, results in a different activity profile compared to the parent this compound. jst.go.jp The structural diversity among these related compounds, including variations in oxygenation patterns and the integrity of the bicyclic ring system, directly influences their biological potential. nih.gov

| Compound Name | Structural Difference from this compound | Inhibition of NO Production |

|---|---|---|

| This compound | Reference Compound | Not significant |

| Scrophularianine A | Contains a cyclopenta[c]pyridine skeleton | Significant, dose-dependent inhibition |

| 1-ethyoxyl-3-hydroxy-2,3-secothis compound | Seco-iridoid with ethoxyl and hydroxyl groups | Not significant |

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationships (QSAR) and molecular docking are powerful tools for investigating the SAR of natural products like this compound. mdpi.comnih.gov These approaches predict biological activity and elucidate binding mechanisms at the molecular level. jrespharm.comnih.gov

Molecular Docking: Molecular docking simulations have been used to study the interaction of this compound with potential biological targets. A notable study performed comparative molecular docking of several antitrypanosomal natural products, including this compound, into four validated drug targets of Trypanosoma brucei. mdpi.com The results predicted that this compound could form stable, low-energy docked poses within the active sites of these parasitic enzymes. mdpi.com The favorable interactions were characterized by extensive hydrogen bonding and van der Waals forces, highlighting the importance of this compound's hydroxyl and lactone functional groups in binding. mdpi.com Such studies are crucial for identifying potential mechanisms of action and provide a rational basis for designing more potent analogues. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR): While specific QSAR models exclusively for this compound derivatives are not widely reported, the principles of QSAR are broadly applicable. umb.edu A QSAR study would involve building a mathematical model that correlates the biological activity of a series of this compound analogues with their physicochemical properties (descriptors). nih.govmdpi.com These descriptors can include electronic properties (like atomic charges), steric properties (molecular volume), and lipophilicity (log P). umb.edu By developing a statistically validated QSAR model, researchers could predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with the highest predicted efficacy. jrespharm.comnih.gov

| Target Enzyme | Predicted Interaction Type | Implication for SAR |

|---|---|---|

| Trypanothione (B104310) Reductase | Hydrogen bonding, van der Waals | Highlights the role of polar and nonpolar groups in binding. |

| Rhodesain | Hydrogen bonding, van der Waals | Suggests potential for catalytic inhibition. |

| Farnesyl Diphosphate (B83284) Synthase | Hydrogen bonding, van der Waals | Indicates interaction with catalysis-dependent residues. |

| Triosephosphate Isomerase | Hydrogen bonding, van der Waals | Shows promise for interaction with key active site residues. |

Comparative SAR Studies with Related Iridoids and Analogues

Comparing the structure and activity of this compound with other naturally occurring iridoids provides valuable SAR insights. Iridoids are a large class of monoterpenoids with a shared cyclopentane[c]pyran skeleton, but they exhibit significant structural diversity and a wide range of biological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. nih.gov

Comparison with other Aglycones: Within the class of iridoid aglycones, subtle structural variations lead to different biological effects. For example, a study on the bioinsecticidal activity of compounds from Crescentia alata found that fractions containing this compound showed antifeedant activity against Spodoptera frugiperda larvae. proquest.com Other iridoids in the same plant, such as catalpol (B1668604) (a glycoside), were reported by other researchers to be toxic to different insect species, with suggestions that it acts as a DNA polymerase inhibitor. proquest.com This comparison indicates that even among iridoids, the specific substitution pattern on the core ring system can lead to distinct mechanisms of action and biological specificities.

| Compound | Key Structural Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Aglycone | Anti-inflammatory, Antitrypanosomal, Antifeedant | mdpi.comnih.govproquest.com |

| Harpagoside | Glycoside (Cinnamic acid ester at C-8) | Anti-inflammatory, Cardioprotective | nih.gov |

| Aucubin | Glycoside | Anti-microbial, Anti-inflammatory | uantwerpen.be |

| Catalpol | Glycoside | Anti-microbial, Insecticidal | proquest.comuantwerpen.be |

Future Research Directions

In-depth Elucidation of Molecular Mechanisms of Action for Ningpogenin

While direct research into the molecular mechanisms of this compound is limited, the activities of closely related steroidal sapogenins, such as diosgenin, provide a foundational framework for future investigation. Diosgenin is known to exert its effects through multiple pathways, including the induction of apoptosis, modulation of inflammatory responses, and reduction of oxidative stress. nih.gov

Future research on this compound should aim to identify its specific cellular targets. Key research questions include:

Does this compound interact with specific cell death pathways to induce apoptosis in target cells?

How does it modulate inflammatory cascades? Investigations could focus on its effect on the production of pro-inflammatory cytokines and the activity of enzymes like nitric oxide synthase. nih.gov

What is its impact on cellular antioxidant status and its ability to inhibit lipid peroxidation?

Understanding these concentration-dependent mechanisms is crucial for determining the potential therapeutic applications of this compound.

Comprehensive Structure-Activity Relationship Studies to Optimize Bioactivity

The biological activity of spirostanol (B12661974) saponins (B1172615) is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential to optimize the bioactivity of this compound. For spirostanol saponins in general, key structural features that influence activity include the nature and position of sugar moieties attached to the aglycone (the non-sugar part) and hydroxylation patterns on the steroid core. nih.gov

Comprehensive SAR studies on this compound would involve:

Modification of the Aglycone: Systematically altering functional groups on the this compound steroid backbone to determine their importance for a specific biological effect.

Glycosylation Patterns: Synthesizing various glycosides of this compound to understand how different sugars, their linkage positions, and the length of the sugar chain affect activity and bioavailability.

Stereochemistry: Investigating the role of stereoisomerism in its biological function.

These studies would provide a roadmap for designing more potent and selective this compound-based compounds.

Detailed Characterization of this compound's Biosynthetic Pathway

This compound, as a steroidal saponin, is synthesized in plants through a complex series of enzymatic reactions. The general biosynthetic pathway for steroidal saponins begins with the cyclization of 2,3-oxidosqualene, which is derived from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This leads to the formation of a cholesterol or β-sitosterol precursor. Subsequent steps involve a cascade of hydroxylations, oxidations, and glycosylations catalyzed by specific enzymes like cytochrome P450s (P450s) and UDP-glycosyltransferases (UGTs) to form the final spirostanol structure.

A detailed characterization of this compound's specific biosynthetic pathway would require:

Identification of Precursors: Tracing the metabolic route from primary metabolites to the final this compound molecule within its source plant, likely a species from the Liriope or Ophiopogon genus.

Enzyme Characterization: Identifying and characterizing the specific P450s and UGTs responsible for the unique structural features of this compound.

Genetic Regulation: Understanding how the expression of these biosynthetic genes is regulated in the plant, which could be influenced by developmental stage or environmental stress.

Elucidating this pathway is crucial for developing biotechnological methods for the large-scale production of this compound.

Targeted Derivatization Studies for Enhanced or Novel Biological Activities

Targeted derivatization involves the chemical synthesis of analogues of a natural product to improve its properties or confer new biological activities. For this compound, derivatization could address limitations such as poor solubility or low bioavailability, or it could be used to create compounds with entirely new functions.

Future research in this area should focus on:

Synthesis of Analogues: Creating a library of this compound derivatives by modifying specific functional groups. For instance, adding different alkyl or acyl groups at hydroxyl positions could enhance lipophilicity and cellular uptake.

Biological Screening: Testing these new derivatives in a wide range of biological assays to identify compounds with enhanced potency for known activities or to discover novel therapeutic properties.

Stability Enhancement: Designing derivatives with improved stability in biological systems, which is a critical step for developing viable drug candidates.

These studies could transform this compound from a natural product lead into a clinically relevant molecule.

Focused Efficacy Studies in Specific Biological Systems (e.g., anti-plasmodial, α-glucosidase inhibition)

To translate the potential of this compound into therapeutic applications, focused efficacy studies are required. Two areas of significant interest for natural products are the inhibition of α-glucosidase for managing type-2 diabetes and anti-plasmodial activity for combating malaria.

α-Glucosidase Inhibition: α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. nih.gov While specific data for this compound is not currently available, numerous other natural compounds have shown potent inhibitory activity. nih.govnih.gov Future studies must determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase to quantify its potency relative to existing drugs like acarbose.

Anti-plasmodial Activity: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, necessitates the discovery of new antimalarial agents. nih.gov Natural products are a rich source of such compounds. Efficacy studies should evaluate this compound's ability to inhibit the growth of both drug-sensitive and drug-resistant P. falciparum strains in vitro, determining its IC50 value to assess its potential as an antimalarial lead. malariaworld.org

The tables below present IC50 values for various natural compounds against α-glucosidase and P. falciparum, illustrating the range of potencies that future studies on this compound will be benchmarked against.

Table 1: α-Glucosidase Inhibitory Activity of Various Natural Compounds (Note: Data for this compound is not yet available; these values serve as a reference.)

| Compound | Source/Class | IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose | Standard Drug | 514.4 ± 9.2 | nih.gov |

| Phoyunnanin E | Phenolic | 8.9 ± 0.8 | nih.gov |

| Phoyunnanin C | Phenolic | 12.6 ± 0.9 | nih.gov |

| Quercetin | Flavonoid | 6.65 ± 0.43 | mdpi.com |

| Kaempferol | Flavonoid | 38.79 ± 4.96 | mdpi.com |

Table 2: Anti-plasmodial Activity of Various Natural Compounds and Extracts against P. falciparum (Note: Data for this compound is not yet available; these values serve as a reference.)

| Compound/Extract | Strain(s) | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3,3',4-tri-O-methylellagic acid | Dd2 | 0.63 | malariaworld.org |

| Hydroethanolic leaf extract (D. edulis) | 3D7 & Dd2 | 3.10 & 3.56 | malariaworld.org |

| Methanol (B129727) extract (C. pulcherrima) | Not specified | 10.96 | researchgate.net |

| Chloroform (B151607) extract (O. sanctum) | Not specified | 11.47 | researchgate.net |

Understanding this compound's Synergistic or Antagonistic Roles within Complex Botanical Extracts

Future research should investigate:

Activity of Combined Compounds: Testing this compound in combination with other compounds isolated from its source plant to identify synergistic or antagonistic interactions.

Mechanism of Synergy: If synergy is observed, elucidating the underlying mechanism is crucial. This could involve one compound enhancing the bioavailability of another, or multiple compounds acting on different targets within the same pathological pathway.

Role in Traditional Medicine: Understanding these interactions can provide a scientific basis for the traditional uses of medicinal plants containing this compound, where the whole extract is used rather than an isolated compound.

This line of inquiry is essential for determining whether the most effective therapeutic approach involves purified this compound or a standardized extract that preserves beneficial synergistic relationships.

Q & A

Q. How can Ningpogenin be reliably identified and isolated from natural sources?

To isolate this compound, researchers should employ a combination of solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC. Structural validation requires spectroscopic methods: NMR for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and UV-Vis for functional group identification. Ensure reproducibility by documenting solvent ratios, column parameters, and calibration standards. Cross-referencing with existing phytochemical databases is critical to avoid misidentification .

Q. What analytical techniques are essential for validating this compound’s purity and structural integrity?

Purity assessment requires HPLC with a photodiode array detector to confirm single-peak elution (>95% purity). Structural characterization should include:

- 1H/13C NMR : Compare chemical shifts with published data.

- High-resolution MS : Validate molecular formula (e.g., [M+H]+ ion).

- X-ray crystallography (if available): Resolve ambiguous stereochemistry. Report detection limits, solvent systems, and instrument parameters to enable replication .

Q. How should researchers design assays to validate this compound’s biological activity?

Use dose-response experiments with positive and negative controls to establish efficacy thresholds. For in vitro studies, include:

- Cell viability assays (e.g., MTT) with IC50 calculations.

- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts). For in vivo models, adhere to NIH guidelines for animal studies, specifying sample sizes, randomization, and blinding protocols. Statistical validation (e.g., ANOVA with post-hoc tests) is mandatory to confirm significance .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological effects across studies be resolved?

Systematic meta-analyses should assess variables such as:

- Dosage ranges : Compare effective concentrations (e.g., nM vs. µM).

- Model systems : Differences in cell lines or animal strains.

- Assay conditions : pH, temperature, and co-factor availability. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies. Use funnel plots to detect publication bias and heterogeneity metrics (e.g., I²) to quantify variability .

Q. What experimental strategies optimize this compound’s synthetic routes for scalability and yield?

Green chemistry principles (e.g., solvent-free reactions or biocatalysis) can enhance sustainability. Key parameters to optimize:

- Catalyst selection : Compare transition-metal catalysts vs. enzymatic methods.

- Reaction kinetics : Monitor time-yield relationships via LC-MS.

- Purification : Evaluate flash chromatography vs. recrystallization for cost-effectiveness. Report yields, enantiomeric excess (where applicable), and scalability challenges in supplementary materials .

Q. How can omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. For network analysis, use tools like STRING or KEGG to map protein interactions. Validate findings with CRISPR-based gene knockout or siRNA silencing in relevant models. Ensure raw data is deposited in public repositories (e.g., GEO or PRIDE) for transparency .

Q. What challenges arise in identifying this compound’s molecular targets, and how can they be addressed?